[1-(5-Bromothiophen-2-yl)ethyl](cyclopropylmethyl)amine
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Overview
Description
1-(5-Bromothiophen-2-yl)ethylamine is a chemical compound that features a brominated thiophene ring attached to an ethylamine group, which is further substituted with a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . This method yields the desired compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine substituent.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine substituent and the thiophene ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 1-(5-Bromothiophen-2-yl)ethylamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14BrNS |
---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C10H14BrNS/c1-7(12-6-8-2-3-8)9-4-5-10(11)13-9/h4-5,7-8,12H,2-3,6H2,1H3 |
InChI Key |
UJCXVTXPJGDQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCC2CC2 |
Origin of Product |
United States |
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